molecular formula C20H34N2 B12577693 N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627526-30-1

N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Katalognummer: B12577693
CAS-Nummer: 627526-30-1
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: VUBVWYBBJWEEIX-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenylbutyl group, and an ethane-1,2-diamine backbone. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves the reaction of 1-cyclohexylethylamine with 4-phenylbutylamine in the presence of ethane-1,2-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of high-pressure reactors to ensure high yield and purity. The specific methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

N’-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N’-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to its specific combination of cyclohexyl and phenylbutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

627526-30-1

Molekularformel

C20H34N2

Molekulargewicht

302.5 g/mol

IUPAC-Name

N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C20H34N2/c1-18(20-13-6-3-7-14-20)22-17-16-21-15-9-8-12-19-10-4-2-5-11-19/h2,4-5,10-11,18,20-22H,3,6-9,12-17H2,1H3/t18-/m0/s1

InChI-Schlüssel

VUBVWYBBJWEEIX-SFHVURJKSA-N

Isomerische SMILES

C[C@@H](C1CCCCC1)NCCNCCCCC2=CC=CC=C2

Kanonische SMILES

CC(C1CCCCC1)NCCNCCCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.